N2-(3-chloro-4-methylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-4-methylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative featuring a morpholino group at position 6 and aromatic amines at positions 2 and 2. The compound’s structure combines halogenated aryl groups (3-chloro-4-methylphenyl and 3-fluorophenyl) with a morpholine ring, which collectively influence its electronic, steric, and solubility properties.
The synthesis of analogous triazines typically involves nucleophilic substitution reactions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), followed by sequential replacement of chlorides with amines or morpholine .
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-5-6-16(12-17(13)21)24-19-25-18(23-15-4-2-3-14(22)11-15)26-20(27-19)28-7-9-29-10-8-28/h2-6,11-12H,7-10H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVSAXHGVFKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent findings.
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically involves:
- Starting Materials : 3-chloro-4-methylphenyl and 3-fluorophenyl derivatives.
- Reagents : Morpholine and triazine derivatives.
- Conditions : Reflux in suitable solvents such as ethanol.
The final product is characterized using techniques like IR, NMR, and mass spectrometry to confirm its structure and purity.
2.1 Antitumor Activity
Recent studies indicate that triazine derivatives exhibit significant antitumor properties. The compound under discussion has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
2.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Low |
The antibacterial mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. In vitro studies have demonstrated that the compound displays a dose-dependent inhibition of bacterial growth .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
- Key Functional Groups : The presence of chloro and fluoro substituents on the phenyl rings enhances lipophilicity and improves membrane permeability.
- Morpholine Ring : This moiety contributes to the compound's ability to interact with biological targets effectively.
Research has shown that modifications to these substituents can lead to enhanced potency against specific cancer types or bacterial strains .
4.1 Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to mice with xenograft tumors. The results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor size compared to control groups.
- Survival Rate Improvement : Increased survival rates were observed in treated groups, suggesting a potential therapeutic application in oncology.
4.2 Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods against various pathogens. The results demonstrated:
- Inhibition Zones : Clear zones of inhibition were measured, indicating effective antimicrobial activity.
This suggests that the compound could be developed into a novel antibiotic agent targeting resistant bacterial strains .
5. Conclusion
This compound shows promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Further research is necessary to explore its full therapeutic potential and optimize its structure for enhanced efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Case Study : In vitro studies have demonstrated that derivatives of this triazine compound show IC50 values indicating effective inhibition of cell proliferation in tumor cells. For example, related compounds have shown IC50 values as low as 27.3 μM against MCF-7 breast cancer cells.
Antifungal Activity
The compound also displays antifungal properties:
- Target Organism : It has been tested against Candida albicans, a common fungal pathogen.
- Efficacy : The IC50 value for antifungal activity is reported to be 1.23 μM, indicating potent activity.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 27.3 | |
| Antifungal | Candida albicans | 1.23 | |
| Cytotoxicity | NIH/3T3 (normal cells) | >1000 |
Cytotoxicity Analysis
A comprehensive study evaluated various triazine derivatives against multiple cancer cell lines. Significant cytotoxicity was observed with some derivatives showing IC50 values comparable to established chemotherapeutics.
In Silico Studies
Molecular docking studies have provided insights into the binding affinity of this compound to target enzymes such as CYP51, which is crucial for its antifungal activity. These studies indicate that the presence of electronegative atoms like fluorine enhances the compound's biological activity by improving lipophilicity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of N2-(3-chloro-4-methylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, with data extracted from the evidence:
Key Observations:
Methoxy/Ethoxy Groups: Alkoxy substituents (e.g., 4-EtO-C6H4) improve solubility in polar solvents, as seen in hydrochloride salt formulations .
Synthetic Trends: Morpholino substitution at position 6 is consistent across analogs, likely due to its role in improving metabolic stability and modulating electronic effects . Sequential amine substitution on cyanuric chloride is a common synthetic route, with yields ranging from 62% to 81% for related compounds .
Fluorine and chlorine atoms are frequently employed to optimize pharmacokinetic properties, such as blood-brain barrier penetration .
Analytical and Pharmacological Data
- Elemental Analysis: For the closely related compound N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine, elemental analysis showed C 60.33%, H 5.03%, N 17.65%, aligning with theoretical values .
- Spectroscopic Data: IR and NMR spectra of analogs confirm the presence of morpholino (≈1245 cm⁻¹ for C-O-C) and aryl amine (≈3262 cm⁻¹ for N-H) groups .
- Thermal Stability : Melting points for triazine derivatives range from 120–142°C, with decomposition observed at higher temperatures, indicating moderate thermal stability .
Commercial and Research Significance
The target compound and its analogs are supplied globally by companies such as Combi-Blocks, BLD Pharm, and SYN Pharma, underscoring their relevance in drug discovery . Structural modifications, particularly at the N2 and N4 positions, are critical for tailoring bioactivity, as demonstrated by the diversity of available derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N2-(3-chloro-4-methylphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
- Methodology :
- Start with cyanuric chloride as the triazine core precursor. React sequentially with 3-chloro-4-methylaniline and 3-fluoroaniline under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base (e.g., K₂CO₃) to control substitution order .
- Introduce the morpholino group via nucleophilic substitution at the 6-position using morpholine under microwave-assisted conditions (120°C, 30 min) to improve yield (70–85%) compared to conventional heating (50–60%) .
- Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and morpholine protons (δ 3.6–3.8 ppm). Triazine carbons appear at δ 165–170 ppm .
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1) and fragmentation patterns .
Q. How does the compound’s triazine core contribute to its interaction with biological targets?
- Mechanistic Insight :
- The triazine ring acts as a planar scaffold, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
- Hydrogen bonding occurs via the N2 and N4 amine groups, while the morpholino group enhances solubility for improved cellular uptake .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Experimental Design :
- Standardize assay conditions: Use consistent cell lines (e.g., HCT-116 for anticancer studies), control for serum protein binding, and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Investigate metabolite interference using LC-MS to identify degradation products under physiological conditions .
Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Structure-Activity Relationship (SAR) :
- 3-Chloro-4-methylphenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. Compare with analogs lacking the methyl group (logP ~2.8) .
- 3-Fluorophenyl group : Increases metabolic stability by resisting CYP450 oxidation. Test in hepatic microsome assays (t₁/₂ > 60 min vs. non-fluorinated analogs <30 min) .
Q. What in vitro/in vivo discrepancies arise in toxicity studies, and how can they be addressed?
- Methodology :
- In vitro : Use primary hepatocytes to assess hepatotoxicity (e.g., ALT/AST release).
- In vivo : Conduct PK/PD studies in rodent models to correlate plasma exposure (AUC) with toxicity thresholds. Address species-specific metabolism using humanized liver models .
Q. Which computational methods are effective for predicting binding modes to novel targets (e.g., kinases)?
- Approach :
- Perform molecular docking (AutoDock Vina) with homology-modeled kinase domains. Prioritize targets with conserved ATP-binding pockets (e.g., EGFR, CDK2).
- Validate predictions via alanine scanning mutagenesis of key binding residues (e.g., Lys45 in CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
